(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
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Overview
Description
The compound (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic molecule that features a benzo[d]oxazole ring, a pyrrolidine ring, and a piperazine ring with a trifluoromethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]oxazole ring, followed by the formation of the pyrrolidine and piperazine rings. Key steps include:
Formation of Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane.
Formation of Piperazine Ring: The piperazine ring is typically formed by the reaction of a diamine with a dihaloalkane.
Coupling Reactions: The final step involves coupling the benzo[d]oxazole, pyrrolidine, and piperazine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]oxazole ring can yield benzo[d]oxazole-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers or used as a precursor for the synthesis of advanced materials with applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c24-23(25,26)16-5-3-6-17(15-16)28-11-13-29(14-12-28)21(31)19-8-4-10-30(19)22-27-18-7-1-2-9-20(18)32-22/h1-3,5-7,9,15,19H,4,8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWGWABFVACCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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